

Application Notes and Protocols for CP-10 ELISA Kit

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Compound of Interest

Compound Name: CP-10

Cat. No.: B2748079

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Introduction

CP-10, also known as Calprotectin or S100A8/S100A9, is a calcium- and zinc-binding protein complex predominantly expressed and secreted by neutrophils and monocytes.[1][2][3] It serves as a crucial biomarker for inflammation, particularly in the gastrointestinal tract, where fecal calprotectin levels are a reliable indicator of inflammatory bowel disease (IBD).[1][2][3] Elevated levels of **CP-10** have also been observed in various other inflammatory conditions and are being investigated in rheumatology, oncology, and infectious diseases.[3][4] This document provides a detailed protocol for the quantitative determination of **CP-10** in various biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA) kit, along with comprehensive validation data.

Principle of the Assay

The **CP-10** ELISA kit is a sandwich immunoassay designed to measure the concentration of **CP-10** in samples such as serum, plasma, cell culture supernatants, urine, and fecal extracts. [1] The assay utilizes a microplate pre-coated with a monoclonal antibody specific for **CP-10**. When the sample is added to the wells, **CP-10** present in the sample binds to the immobilized antibody. Following a wash step, a second biotin-conjugated antibody specific for **CP-10** is added, which binds to the captured **CP-10**, forming a "sandwich". After another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. A final wash removes any unbound components, and a substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the

color is directly proportional to the amount of **CP-10** in the sample and is measured spectrophotometrically.

Materials and Reagents

- Pre-coated 96-well microplate
- Standard (Lyophilized)
- Biotinylated Detection Antibody
- Streptavidin-HRP
- Standard/Sample Diluent Buffer
- Wash Buffer (25x concentrate)
- TMB Substrate Solution
- Stop Solution
- Plate Sealer
- Microplate reader capable of measuring absorbance at 450 nm

Note: Reagents may vary slightly between different kit manufacturers. Always refer to the specific kit manual for the exact contents.

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

- Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

- Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).[5] Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[5] Collect the plasma and assay immediately or store as described for serum.
- Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove any cellular debris.[6] Collect the supernatant and assay immediately or store at -20°C or -80°C.[6]
- Fecal Extracts: Weigh approximately 100 mg of feces and add 5 ml of extraction buffer.[1] Vortex vigorously for 10 minutes and then centrifuge at 3000 x g for 10 minutes.[1] The resulting supernatant is the fecal extract. Dilute the extract as recommended by the kit manufacturer before use.
- Urine: Collect a urine sample and centrifuge at 2000-3000 rpm for 20 minutes to remove any particulate matter.[5] The supernatant can be used directly or stored at -20°C or -80°C.[5]

Assay Procedure

- Reagent Preparation: Bring all reagents and samples to room temperature before use.[1] Prepare working solutions of the wash buffer and other concentrated reagents as instructed in the kit manual.
- Standard Dilution: Reconstitute the lyophilized standard with the provided diluent to create a stock solution.[6][7] Prepare a serial dilution of the standard stock solution to create a standard curve.
- Sample Addition: Add 100 µL of each standard, blank (diluent buffer), and diluted sample to the appropriate wells of the microplate.[1][7] It is recommended to run all samples and standards in duplicate.
- Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C or room temperature).[1][7]
- Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer.[7] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.[6]

- Detection Antibody Addition: Add 100 μ L of the biotinylated detection antibody working solution to each well.[\[7\]](#)
- Incubation: Cover the plate and incubate as specified (e.g., 1 hour at 37°C).[\[1\]](#)
- Washing: Repeat the wash step as described in step 5.
- Streptavidin-HRP Addition: Add 100 μ L of the Streptavidin-HRP working solution to each well.[\[7\]](#)
- Incubation: Cover the plate and incubate for the specified time (e.g., 30-50 minutes at 37°C).[\[6\]](#)[\[7\]](#)
- Washing: Repeat the wash step as described in step 5.
- Substrate Addition: Add 90-100 μ L of TMB Substrate Solution to each well.[\[7\]](#)[\[8\]](#) Incubate in the dark at room temperature for 10-20 minutes.[\[6\]](#)
- Stop Reaction: Add 50 μ L of Stop Solution to each well.[\[6\]](#) The color in the wells should change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[\[9\]](#)

Data Analysis

- Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
- Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of **CP-10** in the samples.
- Multiply the calculated concentration by the dilution factor to obtain the final concentration of **CP-10** in the original sample.

Assay Validation Protocols

Precision (Intra-assay and Inter-assay)

Precision is the measure of the reproducibility of the assay under the same conditions.[\[10\]](#)[\[11\]](#)

- Intra-assay Precision: To determine the precision within a single assay, test three samples with low, medium, and high concentrations of **CP-10** in 20 replicates on the same plate.[\[10\]](#) Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample. The CV% should ideally be less than 10%.[\[4\]](#)[\[10\]](#)[\[12\]](#)
- Inter-assay Precision: To determine the precision between different assays, test three samples with low, medium, and high concentrations of **CP-10** in multiple independent assays (e.g., on 3 different plates on different days).[\[10\]](#) Calculate the mean, SD, and CV% for each sample across all assays. The CV% should ideally be less than 12-15%.[\[4\]](#)[\[10\]](#)[\[12\]](#)

Recovery

The recovery experiment is performed to determine if the sample matrix interferes with the detection of the analyte.[\[13\]](#)

- Select representative samples of each matrix type to be tested.
- Spike a known amount of the **CP-10** standard into aliquots of the samples. The spiked amount should result in a concentration within the assay's dynamic range.
- Assay the spiked and unspiked samples.
- Calculate the percentage of recovery using the following formula: % Recovery = [(Observed Concentration in Spiked Sample - Observed Concentration in Unspiked Sample) / Concentration of Spiked Analyte] x 100
- The acceptable recovery range is typically 80-120%.[\[13\]](#)

Linearity of Dilution

This experiment determines if the assay can provide proportional results for diluted samples.[\[14\]](#)

- Select a sample containing a high concentration of endogenous **CP-10**.
- Prepare a series of dilutions of the sample using the provided sample diluent.
- Assay the diluted samples.
- Calculate the concentration of **CP-10** in each dilution and multiply by the corresponding dilution factor to get the corrected concentration.
- The corrected concentrations should be consistent across the dilution series.

Validation Data Summary

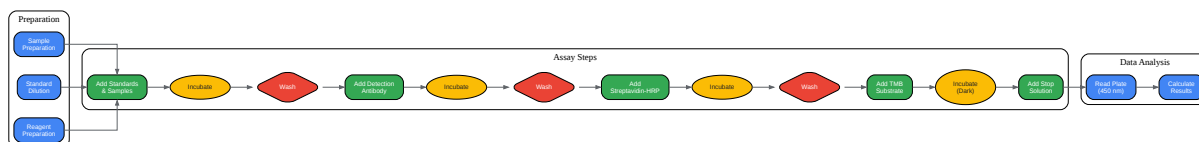
The following tables summarize typical performance characteristics of a **CP-10** ELISA kit based on data from various manufacturers.

Parameter	Human CP-10 ELISA	Mouse CP-10 ELISA
Sensitivity	0.215 ng/mL - 13.624 pg/mL	0.65 ng/mL
Assay Range	0.6 - 40 ng/mL	0.65 - 150 ng/mL[4]
Intra-Assay Precision (CV%)	<10%[4]	<10%[4]
Inter-Assay Precision (CV%)	<12%[4]	<12%[4]

Sample Type	Average Recovery (%) ^[15]
Serum	107
Citrate Plasma	105
EDTA Plasma	100
Cell Culture Supernatant	94
Urine	105
Saliva	95
Milk	113
Cell Lysate	105
Tissue Extracts	106

Visualizations

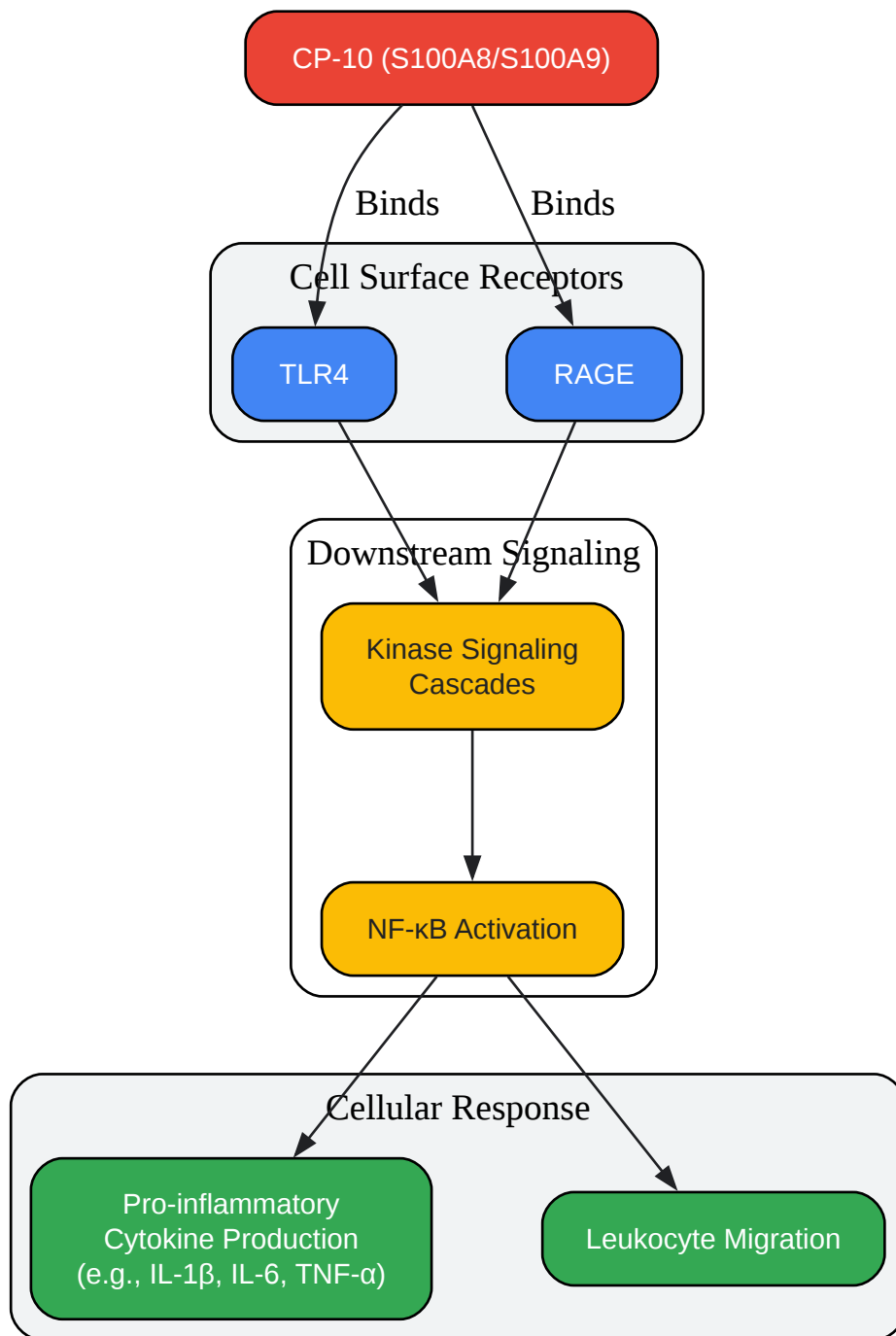
CP-10 ELISA Experimental Workflow



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Caption: A flowchart illustrating the major steps of the **CP-10** sandwich ELISA protocol.

CP-10 Signaling Pathway



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